6-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-N-(6-methylpyridin-2-yl)pyridazin-3-amine
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Overview
Description
6-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-N-(6-methylpyridin-2-yl)pyridazin-3-amine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound features a pyridazin-3-amine core, substituted with a piperazin-1-yl group and a 3,5-dimethoxybenzoyl moiety. This structural arrangement imparts unique chemical and biological properties to the compound.
Preparation Methods
The synthesis of 6-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-N-(6-methylpyridin-2-yl)pyridazin-3-amine typically involves a multi-step process. The initial step often includes the preparation of the pyridazin-3-amine core, followed by the introduction of the piperazin-1-yl group and the 3,5-dimethoxybenzoyl moiety. Common reagents used in these reactions include various amines, acids, and coupling agents. The reaction conditions often involve controlled temperatures and the use of solvents such as ethanol or dichloromethane .
Chemical Reactions Analysis
6-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-N-(6-methylpyridin-2-yl)pyridazin-3-amine undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Scientific Research Applications
6-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-N-(6-methylpyridin-2-yl)pyridazin-3-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein binding.
Industry: It is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 6-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-N-(6-methylpyridin-2-yl)pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
6-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-N-(6-methylpyridin-2-yl)pyridazin-3-amine can be compared to other similar compounds, such as:
1,4-BIS(4-(2,3-DICHLOROPHENYL)PIPERAZIN-1-YL)BUTANE DIHYDROCHLORIDE: This compound is used in analytical testing and has similar piperazine moieties.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound has applications in anti-tubercular activity and shares structural similarities with the pyridazin-3-amine core.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
The compound 6-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-N-(6-methylpyridin-2-yl)pyridazin-3-amine is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the synthesis, biological activity, and pharmacological implications of this compound, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C20H23N5O3, with a molecular weight of approximately 385.43 g/mol. The structure includes a piperazine moiety linked to a benzoyl group, which is substituted with methoxy groups, along with a pyridazine core. The presence of multiple functional groups suggests a diverse range of biological activities.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Piperazine Derivative : The piperazine ring is synthesized through cyclization reactions involving appropriate amines.
- Introduction of the Benzoyl Group : The 3,5-dimethoxybenzoyl group is introduced via acylation reactions.
- Formation of the Pyridazine Ring : This is achieved through cyclization reactions involving hydrazine derivatives.
These steps highlight the complexity and multi-step nature of synthesizing this compound, which is essential for its subsequent biological evaluation.
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in pharmacology:
Anticancer Activity
Studies have shown that derivatives containing piperazine and pyridazine cores often exhibit anticancer properties. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | MDA-MB-231 | 1.35 ± 0.42 |
Compound B | HT-29 | 0.008 ± 0.001 |
Compound C | MCF-7 | 2.42 ± 0.48 |
These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving disruption of microtubule dynamics or modulation of signaling pathways related to cell survival.
Neuropharmacological Effects
The compound may also interact with neurotransmitter systems, particularly through inhibition of acetylcholinesterase (AChE). This action can enhance cholinergic transmission, which is crucial for cognitive functions and memory enhancement. The potential neuroprotective effects are particularly relevant in the context of neurodegenerative diseases such as Alzheimer's.
Case Studies and Research Findings
- Cytotoxicity Assays : In vitro studies have demonstrated that the compound exhibits significant cytotoxicity against human promyelocytic leukemia (HL-60) cells, with mechanisms linked to radical generation under specific conditions .
- Neurotransmitter Modulation : Research indicates that similar compounds can modulate neurotransmitter receptors, influencing neuronal signaling pathways related to mood regulation and cognitive function .
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further exploration in infectious disease contexts.
Properties
IUPAC Name |
(3,5-dimethoxyphenyl)-[4-[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O3/c1-16-5-4-6-20(24-16)25-21-7-8-22(27-26-21)28-9-11-29(12-10-28)23(30)17-13-18(31-2)15-19(14-17)32-3/h4-8,13-15H,9-12H2,1-3H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCZXHMIPGAMHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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